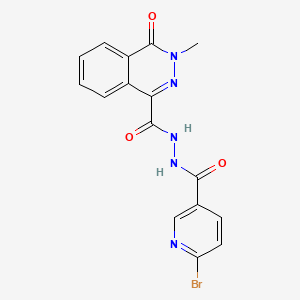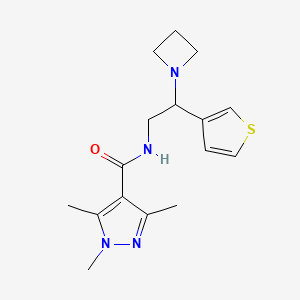
N1-cycloheptyl-N2-(3-hydroxypropyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N1-cycloheptyl-N2-(3-hydroxypropyl)oxalamide” is a compound that contains an oxalamide group, which is a functional group consisting of an amide group attached to the carbonyl carbon of another amide . The compound also contains a cycloheptyl group, which is a seven-membered cycloalkane ring, and a 3-hydroxypropyl group, which is a three-carbon alkyl chain with a hydroxyl group on the third carbon .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a seven-membered cycloheptyl ring attached to an oxalamide group, which in turn is attached to a three-carbon alkyl chain with a hydroxyl group . The exact spatial arrangement of these groups would depend on the specific conditions of the synthesis and the stereochemistry of the starting materials .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound”, such as its melting point, boiling point, solubility, and stability, would depend on its specific molecular structure . These properties could be predicted using computational chemistry methods, or determined experimentally.科学的研究の応用
Formation of DNA Adducts
Research on environmental mutagens like 1-nitropyrene, which shares structural motifs with N1-cycloheptyl-N2-(3-hydroxypropyl)oxalamide, has shown the formation of DNA adducts upon metabolic reduction, indicating potential implications for studying mutagenic and carcinogenic effects of similar compounds (Howard et al., 1983).
Metal Complex Formation
The hydrothermal reaction of specific compounds with metal ions to form coordination polymers suggests the utility of similar oxalamides in creating structured materials with potential magnetic and electrical properties (Rodrı́guez-Diéguez et al., 2007).
Polyamine Analogue-induced Programmed Cell Death
Studies on polyamine analogues have demonstrated their role in inducing programmed cell death, hinting at the therapeutic potential of structurally related compounds in cancer treatment (Ha et al., 1997).
Functionalization of Carbon Materials
Research on the functionalization of carbon fibers using specific chemical treatments provides insights into the potential use of oxalamide derivatives for modifying material surfaces to enhance their properties for various applications (Zhang et al., 2008).
Drug Activation and Metabolism
The metabolism and activation pathways of drugs like cyclophosphamide and ifosphamide through cytochrome P450 enzymes in liver microsomes offer a basis for understanding the pharmacological and toxicological properties of similar compounds (Chang et al., 1993).
Synthesis of Di- and Mono-oxalamides
A novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from specific starting materials highlights the chemical versatility and potential for creating a wide range of derivatives with varying properties (Mamedov et al., 2016).
作用機序
The mechanism of action of “N1-cycloheptyl-N2-(3-hydroxypropyl)oxalamide” would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with . Without more information, it’s not possible to predict its mechanism of action.
Safety and Hazards
特性
IUPAC Name |
N'-cycloheptyl-N-(3-hydroxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c15-9-5-8-13-11(16)12(17)14-10-6-3-1-2-4-7-10/h10,15H,1-9H2,(H,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBSWMNOQLHWKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2704205.png)

![4-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2704209.png)


![2-(4-methoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one](/img/structure/B2704212.png)
![8-((4-phenylpiperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2704214.png)
![3-[(1S,2S)-1-(5-[(4S)-2,2-dimethyloxan-4-yl]-2-{(4S)-2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methyl-1H-indazol-5-yl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]-4-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carbonyl}-1H-indol-1-yl)-2-methylcyclopropyl]-1,2,4-oxadiazol-5(4H)-one](/img/structure/B2704215.png)
![ethyl 1-methyl-4-{[(4-methylphenyl)methyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2704217.png)
![N-[1-(4-butoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2704218.png)
![3-chloro-N-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B2704219.png)
![N-(2,5-dimethylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2704220.png)
![5-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2704223.png)
